Cas no 5883-05-6 (3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile)

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile structure
5883-05-6 structure
Product Name:3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile
Numero CAS:5883-05-6
MF:C18H22N4O
MW:310.393483638763
CID:1611290
PubChem ID:79989
Update Time:2025-04-21

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile
    • 2,2,6,6-tetracyanoethyl cyclohexanone
    • EINECS 227-559-5
    • 2-Oxo-1,1,3,3-cyclohexanetetrapropionitrile
    • 2,2,6,6-tetrakis(2-cyanoethyl)cyclohexanone
    • 3,3',3'',3'''-(2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanenitrile
    • 2-oxo-cyclohexane-1,1,3,3-tetrapropionitrile
    • 3,3',3'',3'''-(2-oxo-cyclohexane-1,1,3,3-tetrayl)-tetra-propionitrile
    • 1.1.3.3-Tetrakis-(2-cyan-aethyl)-cyclohexanon-(2)
    • BRN 3063826
    • cyclohexanone-2,2,6,6-tetrapropionitrile
    • 3,3',3'',3'''-(2-Oxo-cyclohexan-1,1,3,3-tetrayl)-tetra-propionitril
    • 2-Oxo-1,3,3-cyclohexanetetrapropionitrile
    • 1,1,3,3-Cyclohexanetetrapropionitrile, 2-oxo-
    • 2,2,6,6-tetracyanoethyl cyclohexanone; EINECS 227-559-5; 2-Oxo-1,1,3,3-cyclohexanetetrapropionitrile; 2,2,6,6-tetrakis(2-cyanoethyl)cyclohexanone; 3,3',3'',3'''-(2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanenitrile; 2-oxo-cyclohexane-1,1,3,3-tetrapropionitrile; 3,3',3'',3'''-(2-oxo-cyclohexane-1,1,3,3-tetrayl)-tetra-propionitrile; 1.1.3.3-Tetrakis-(2-cyan-aethyl)-cyclohexanon-(2); BRN 3063826; cyclohexanone-2,2,6,6-tetrapropionitrile; 3
    • STK806504
    • NS00046773
    • DTXSID60207558
    • WLN: L6VTJ B2CN B2CN F2CN F2CN
    • 4-10-00-03571 (Beilstein Handbook Reference)
    • 5883-05-6
    • 1,3,3-Cyclohexanetetrapropionitrile, 2-oxo-
    • AKOS001593262
    • NSC6942
    • SCHEMBL3988074
    • NSC405528
    • NSC 405528
    • NSC 6942
    • NSC-405528
    • NSC-6942
    • CVIHOXZFBYQKBG-UHFFFAOYSA-N
    • SR-01000398738
    • HMS1369H19
    • SR-01000398738-1
    • ChemDiv2_000173
    • Inchi: 1S/C18H22N4O/c19-12-2-8-17(9-3-13-20)6-1-7-18(16(17)23,10-4-14-21)11-5-15-22/h1-11H2
    • Chiave InChI: CVIHOXZFBYQKBG-UHFFFAOYSA-N
    • Sorrisi: O=C1C(CCC#N)(CCC#N)CCCC1(CCC#N)CCC#N

Proprietà calcolate

  • Massa esatta: 310.17956
  • Massa monoisotopica: 310.179
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 8
  • Complessità: 533
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 112A^2
  • XLogP3: 0.8

Proprietà sperimentali

  • Densità: 1.071
  • Punto di ebollizione: 605.5°C at 760 mmHg
  • Punto di infiammabilità: 320°C
  • Indice di rifrazione: 1.485
  • PSA: 112.23
  • LogP: 3.92732

3-[1,3,3-tris(2-cyanoethyl)-2-oxocyclohexyl]propanenitrile Letteratura correlata

Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd